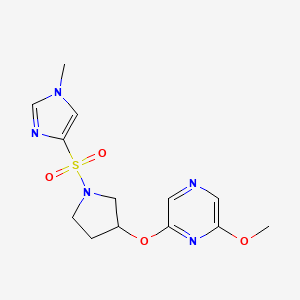

2-methoxy-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine

Description

Properties

IUPAC Name |

2-methoxy-6-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O4S/c1-17-8-13(15-9-17)23(19,20)18-4-3-10(7-18)22-12-6-14-5-11(16-12)21-2/h5-6,8-10H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNXGWBPXOJPMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=NC(=CN=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities. They are known to interact with various targets, including enzymes, receptors, and other proteins, depending on their specific structures.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, often involving the formation of hydrogen bonds or ionic interactions. These interactions can lead to changes in the conformation or activity of the target, resulting in a biological response.

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets. These can include pathways involved in inflammation, tumor growth, diabetes, allergies, and many others.

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution. The metabolism and excretion of these compounds can vary widely, depending on their specific structures.

Result of Action

The effects of imidazole derivatives can vary widely, depending on their specific targets and modes of action. These can include changes in enzyme activity, alterations in signal transduction pathways, modulation of receptor function, and many others.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the ionization state of the imidazole ring, potentially influencing its interaction with targets. Additionally, the presence of other molecules can affect the compound’s solubility, distribution, and metabolism.

Biological Activity

2-Methoxy-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunotherapy. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a pyrazine core with a methoxy group and a sulfonamide-linked pyrrolidine derivative. Its chemical formula is , with a molecular weight of approximately 353.40 g/mol.

Research indicates that compounds similar to this compound may act as inhibitors of various enzymes involved in tumor progression and immune response modulation. Specifically, they have shown potential as inhibitors of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which plays a role in regulating the cGAS-STING pathway, crucial for immune activation against tumors .

Anticancer Activity

Recent studies have demonstrated significant anticancer properties for derivatives containing similar structural motifs. For instance, compounds designed based on the imidazo[1,2-a]pyrazine framework have exhibited potent inhibitory effects against ENPP1 with IC50 values ranging from 5.70 nM to 9.68 nM . This inhibition enhances the immune response in cancer therapy, indicating that this compound could similarly potentiate antitumor activity.

In Vitro Studies

In vitro analyses have shown that related compounds significantly inhibit cancer cell proliferation across various cell lines. For example, one study reported that certain derivatives exhibited over 90% inhibition at concentrations as low as 1 µM against multiple cancer cell lines . This suggests that the compound could be effective in targeting diverse cancer types.

Table 1: Inhibition Percentages of Related Compounds at 1 µM Concentration

| Compound | % Inhibition |

|---|---|

| Compound A | 98.24 ± 0.44 |

| Compound B | 97.81 ± 0.82 |

| Compound C | 88.14 ± 0.19 |

| Compound D | 84.57 ± 0.77 |

Values represent mean ± standard deviation from two experiments .

Case Study: ENPP1 Inhibition and Immune Activation

A pivotal study explored the effects of imidazo[1,2-a]pyrazine derivatives on ENPP1 activity and subsequent immune response enhancement in murine models. The treatment with these compounds combined with anti-PD-1 antibodies resulted in a tumor growth inhibition rate of 77.7%, showcasing their potential in immunotherapy applications .

Q & A

Q. What crystallographic techniques are critical for analyzing polymorphic forms?

- Methodological Answer :

- Slow Evaporation : Grow single crystals in mixed solvents (e.g., DMSO/water) .

- SC-XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., O-H···N interactions) using synchrotron radiation .

- PXRD : Compare experimental and simulated patterns to confirm polymorph purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.